molecular formula C15H13ClO3 B1291831 2-(Benzyloxy)-3-methoxybenzoyl chloride CAS No. 905719-12-2

2-(Benzyloxy)-3-methoxybenzoyl chloride

Cat. No.: B1291831
CAS No.: 905719-12-2
M. Wt: 276.71 g/mol
InChI Key: CRXDUPQUSSFOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-3-methoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-methoxybenzoyl chloride typically involves the reaction of 2-(benzyloxy)-3-methoxybenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a benzoyl chloride group. The general reaction scheme is as follows:

2-(Benzyloxy)-3-methoxybenzoic acid+SOCl22-(Benzyloxy)-3-methoxybenzoyl chloride+SO2+HCl\text{2-(Benzyloxy)-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Benzyloxy)-3-methoxybenzoic acid+SOCl2​→2-(Benzyloxy)-3-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of excess thionyl chloride and controlled reaction temperatures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the benzyloxy group.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Oxidized Derivatives: Products of oxidation reactions, such as benzoquinones.

    Substituted Aromatics: Products of electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Benzyloxy)-3-methoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzyloxy and methoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-methoxybenzoic acid: The precursor to 2-(Benzyloxy)-3-methoxybenzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.

    2-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.

    2-(Benzyloxy)-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of a benzoyl chloride group.

Uniqueness

This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both benzyloxy and methoxy groups on the benzene ring can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

3-methoxy-2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXDUPQUSSFOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.